molecular formula C12H14Cl2N4 B2675902 2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride CAS No. 2490375-77-2

2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride

Cat. No. B2675902
CAS RN: 2490375-77-2
M. Wt: 285.17
InChI Key: RWGKUYDGGQQMSZ-UHFFFAOYSA-N
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Description

“2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride” is a chemical compound with the CAS Number: 2490375-77-2 . It has a molecular weight of 285.18 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of imidazo[4,5-c]quinolin-2-one core compounds has been described in various studies . For instance, the Weidenhagen reaction of quinoline-5,6-diamine with thiophene-2-carbaldehyde has been used to synthesize 2-(2-thienyl)-1(3)H-imidazo . Moreover, XantPhos and Pd(OAc)2 have been found to be effective for the coupling of 2-halo imidazo[4,5-b]pyridines with pyridone nucleophiles .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H12N4.2ClH/c13-6-5-11-15-10-7-14-9-4-2-1-3-8(9)12(10)16-11;;/h1-4,7H,5-6,13H2,(H,15,16);2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 285.18 .

Scientific Research Applications

GABA A Receptor Modulation

The structural resemblance between the fused imidazo[4,5-c]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibition

Proton pump inhibitors were also found in this chemical group . These inhibitors are primarily used to treat gastroesophageal reflux disease (GERD) and other conditions caused by excess stomach acid.

Aromatase Inhibition

Aromatase inhibitors were also found in this chemical group . These inhibitors are primarily used to treat breast cancer in postmenopausal women.

Anti-inflammatory Properties

Imidazopyridines are known to have anti-inflammatory properties . They could potentially be used in the treatment of various inflammatory diseases.

Antiproliferative Activity

A series of novel 2,6-diphenyl substituted imidazo [4,5- b ]pyridines was designed and synthesized using optimized Suzuki cross coupling to evaluate their biological activity in vitro . Pronounced antiproliferative activity was observed for p -hydroxy substituted derivatives .

Cell Cycle-phase-specific Mechanism of Action

There was a dose-dependent accumulation of G2/M arrested cells in several cancer cell lines after exposure to compound 19, implying a cell cycle-phase-specific mechanism of action .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(3H-imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4.2ClH/c13-6-5-11-15-10-7-14-9-4-2-1-3-8(9)12(10)16-11;;/h1-4,7H,5-6,13H2,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGKUYDGGQQMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)NC(=N3)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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